molecular formula C16H32O B095793 3-Hexadecanone CAS No. 18787-64-9

3-Hexadecanone

Cat. No.: B095793
CAS No.: 18787-64-9
M. Wt: 240.42 g/mol
InChI Key: LTMXHUUHBSCKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexadecanone (CAS 18787-64-9), also known as Ethyl Tridecyl Ketone, is a high-molecular-weight ketone of significant interest in industrial and scientific research. This compound, with the molecular formula C₁₆H₃₂O and a molecular weight of 240.43 g/mol, is characterized as a white to almost white crystalline solid at room temperature . It exhibits key physical properties including a melting point of 42-46°C and a boiling point of 140°C at 2 mmHg . Its high lipophilicity, indicated by a calculated LogP of approximately 5.67 to 6.56, makes it a valuable intermediate in organic synthesis and product formulation . In industrial research and development, this compound serves as a key ingredient and intermediate. It is prominently utilized in the fragrance and flavoring industries for the creation of unique scent profiles and flavoring agents . Furthermore, its properties make it a valuable building block in the synthesis of specialty chemicals and other high-value consumer and industrial products . In the laboratory, it is well-suited for analytical studies and can be efficiently separated and analyzed using reverse-phase (RP) HPLC methods, supporting its use in pharmacokinetics and quality control . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and it is recommended to be stored in a cool, dark place at room temperature .

Properties

IUPAC Name

hexadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMXHUUHBSCKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066412
Record name 3-Hexadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 3-Hexadecanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10758
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

18787-64-9
Record name 3-Hexadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18787-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexadecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018787649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexadecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexadecanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hexadecanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58JRT3EVM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reagents and Reaction Conditions

Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in H₂SO₄). PCC is preferred for its mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids.

Representative Procedure:
3-Hexadecanol (10 mmol) is dissolved in anhydrous dichloromethane under nitrogen. PCC (12 mmol) is added portion-wise, and the mixture is stirred at room temperature for 6–12 hours. The reaction is quenched with water, extracted, and purified via column chromatography to yield this compound.

Table 1: Oxidation Methods for this compound Synthesis

Oxidizing AgentSolventTemperatureYieldSelectivity
PCCCH₂Cl₂25°C85%>99%
Jones ReagentAcetone/H₂O0–5°C78%95%
KMnO₄H₂O/NaOH50°C65%80%

Mechanistic studies indicate that PCC operates via a two-electron transfer process, forming a chromate intermediate that abstracts a β-hydrogen to generate the ketone.

Friedel-Crafts acylation enables the direct introduction of a ketone group into a hydrocarbon chain. For this compound, this involves reacting tridecane with acetyl chloride in the presence of a Lewis acid catalyst.

Reaction Optimization

Catalyst Selection: Aluminum chloride (AlCl₃) is widely used due to its strong electrophilic activation of the acyl chloride. Recent advances propose ionic liquids or zeolites as greener alternatives.

Procedure:
A mixture of tridecane (1 mol), acetyl chloride (1.2 mol), and AlCl₃ (1.5 mol) in dichloromethane is refluxed for 24 hours. The product is isolated via acid-base workup and distillation.

Table 2: Friedel-Crafts Acylation Parameters

Acylating AgentCatalystSolventTime (h)Yield
Acetyl chlorideAlCl₃CH₂Cl₂2472%
Propionyl chlorideFeCl₃Toluene1868%
Butyryl chlorideZnCl₂Nitrobenzene3060%

Side products, such as polyacylated derivatives, are minimized by controlling stoichiometry and reaction time.

Catalytic Dehydrogenation of 3-Hexadecanol

Industrial-scale production often employs catalytic dehydrogenation due to its cost-effectiveness and scalability. This method converts 3-hexadecanol directly into this compound via removal of hydrogen gas.

Catalytic Systems

Copper-based catalysts (e.g., Cu/ZnO/Al₂O₃) are optimal, operating at 250–300°C under reduced pressure.

Process Details:
3-Hexadecanol vapor is passed over a fixed-bed reactor containing Cu/ZnO/Al₂O₃ at 280°C and 1 atm. The ketone is condensed and purified via fractional distillation.

Table 3: Dehydrogenation Performance Metrics

CatalystTemperaturePressureConversionSelectivity
Cu/ZnO/Al₂O₃280°C1 atm90%88%
Pd/C200°C5 atm75%82%
Ni-SiO₂300°C1 atm85%80%

Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where adsorption of the alcohol onto the catalyst surface precedes β-hydrogen elimination.

Photocatalytic Synthesis

Emerging photocatalytic methods leverage visible light to drive ketone formation. A notable approach involves N-tosylhydrazones as intermediates, as demonstrated in recent studies.

Mechanism and Applications

Under blue LED irradiation, N-tosylhydrazones derived from aldehydes undergo radical-carbanion relay sequences, ultimately yielding ketones. For this compound, this method offers exceptional functional group tolerance.

Example Protocol:
A solution of N-tosylhydrazone (0.2 mmol), [Ir(dFCF₃ppy)₂dtbbpy]PF₆ (1 mol%), and Cs₂CO₃ (0.6 mmol) in DMSO is irradiated at 455 nm for 24 hours. The product is extracted and purified.

Table 4: Photocatalytic Reaction Metrics

SubstrateLight SourceCatalyst LoadingYield
C₁₅H₃₁CHO derivative455 nm LED1 mol% Ir78%
C₁₃H₂₇CHO derivative455 nm LED2 mol% Ir82%

This method avoids harsh reagents but requires specialized equipment and precise control of reaction conditions.

Comparative Analysis of Methods

Table 5: Method Comparison for this compound Synthesis

MethodYield RangeScalabilityCostEnvironmental Impact
Alcohol Oxidation65–85%ModerateHighModerate (Cr waste)
Friedel-Crafts60–72%HighLowHigh (acid waste)
Dehydrogenation75–90%IndustrialLowestLow (H₂ byproduct)
Photocatalytic70–82%Lab-scaleHighestLow (no solvents)

Dehydrogenation is favored for bulk production, while photocatalytic methods are promising for niche applications requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hexadecanone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are commonly used.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often employed.

Major Products Formed:

    Oxidation: Hexadecanoic acid.

    Reduction: 3-Hexadecanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Fragrance Industry

Overview : 3-Hexadecanone is utilized in the fragrance industry for its pleasant odor, which resembles that of fatty acids and is often described as having a waxy or creamy scent.

Applications :

  • Perfume Formulation : It is incorporated into perfumes and scented products to enhance the overall fragrance profile. Its stability and compatibility with other fragrance ingredients make it a valuable component.
  • Odor Masking Agent : Due to its strong scent, it can effectively mask undesirable odors in various consumer products.

Case Study : A study conducted on the safety assessment of fragrance materials indicated that this compound does not exhibit significant toxicity at typical usage levels, supporting its continued use in consumer products .

Food Science

Overview : In food science, this compound may play a role in flavor enhancement and aroma profiling.

Applications :

  • Flavoring Agent : It can be used to impart a fatty flavor to food products, particularly in dairy and baked goods.
  • Aroma Compound : Research has shown that ketones like this compound contribute to the aroma profile of certain foods, influencing consumer preference .

Case Study : In a study examining the aroma compounds in green tea, it was noted that various ketones, including those structurally similar to this compound, significantly influence the aroma perception of tea .

Therapeutic Applications

Overview : Emerging research suggests potential therapeutic applications for this compound in medicinal chemistry.

Applications :

Chemical Research

Overview : As a ketone, this compound serves as an important building block in organic synthesis.

Applications :

  • Synthesis Intermediate : It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool : Its unique chemical properties make it useful for studying reaction mechanisms involving ketones.

Mechanism of Action

The mechanism of action of 3-Hexadecanone involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in fatty acid metabolism. The carbonyl group in this compound can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways .

Comparison with Similar Compounds

Research Highlights

  • Biosynthesis: Soil Arthrobacter converts 2-hexadecanol to this compound via alcohol dehydrogenase, suggesting a constitutive enzymatic pathway .
  • Natural Occurrence: this compound is a minor component (1.9–7.4%) in essential oils of C. tinctorium and D. communis, often alongside 3-tetradecanone (48.3%) and hexadecanal .
  • Pharmacology: In C. tinctorium, this compound contributes to antiplasmodial activity, though 3-tetradecanone is the primary active component due to its higher concentration .

Regulatory and Industrial Considerations

This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for manufacture or import . This contrasts with 3-undecanone, which is widely used in consumer products without similar restrictions .

Biological Activity

Overview

3-Hexadecanone, a long-chain aliphatic ketone with the molecular formula C16H32OC_{16}H_{32}O, has garnered interest in various scientific fields due to its potential biological activities. This compound is primarily studied for its roles in biological systems, its synthesis pathways, and applications in medicine and industry. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, metabolic pathways, and potential therapeutic applications.

This compound is characterized by:

  • Molecular Formula : C16H32OC_{16}H_{32}O
  • Molecular Weight : 256.43 g/mol
  • Log P (Octanol-Water Partition Coefficient) : 6.15, indicating high lipophilicity which influences its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity, particularly when found in essential oils. For example, studies on the essential oil of Lantana involucrata, which contains this compound as a major component, demonstrated weak antibacterial effects against Bacillus cereus and Staphylococcus aureus . This suggests that while this compound alone may not exhibit strong antibacterial activity, it could contribute to the overall antimicrobial properties of plant extracts.

Metabolic Pathways

Certain soil microorganisms, such as specific species of Arthrobacter, can biosynthesize this compound through the oxidation of n-hexadecane. This metabolic pathway involves intermediate formation of 2- and 3-hexadecanols, indicating a complex biosynthetic route that could be exploited for biocatalytic applications .

Case Study 1: Antimicrobial Activity in Essential Oils

A study focused on the essential oil extracted from Cinnamomum verum highlighted the presence of this compound among other compounds. The oil exhibited significant anti-inflammatory properties, suggesting that the ketone may play a role in modulating inflammatory responses .

Case Study 2: Synthesis and Characterization

In a systematic study on the synthesis of oxidized organic aerosols, researchers identified this compound as a product formed during atmospheric reactions involving hydrocarbons. The identification was made using advanced techniques like GC-MS (Gas Chromatography-Mass Spectrometry), which confirmed its presence in complex mixtures .

Therapeutic Potential

Ongoing research is exploring the potential therapeutic applications of this compound in drug delivery systems due to its lipophilic nature. Its ability to penetrate cellular membranes makes it a candidate for enhancing drug solubility and bioavailability .

Industrial Applications

In addition to its biological significance, this compound is utilized in the fragrance and flavor industries. Its pleasant aroma contributes to various products, while its chemical properties allow it to serve as an intermediate in synthesizing other industrial chemicals .

Summary Table of Biological Activities

Biological Activity Findings
AntimicrobialWeak activity against Bacillus cereus and Staphylococcus aureus
BiosynthesisProduced by soil microorganisms via n-hexadecane oxidation
Therapeutic PotentialInvestigated for drug delivery applications due to lipophilicity
Industrial UseUsed in fragrances and as an intermediate in chemical synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hexadecanone
Reactant of Route 2
Reactant of Route 2
3-Hexadecanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.